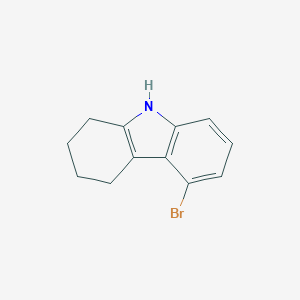

5-bromo-1,2,3,4-tetrahydrocarbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-1,2,3,4-tetrahydrocarbazole is a brominated derivative of tetrahydrocarbazole, a compound known for its diverse biological activities and applications in various fields. The structure of this compound consists of a carbazole core with a bromine atom attached to the fifth position, making it a valuable compound for synthetic and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,2,3,4-tetrahydrocarbazole typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the carbazole core using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-1,2,3,4-tetrahydrocarbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under appropriate conditions.

Major Products Formed

Oxidation: Formation of carbazole-1-ones or benzazonine-diones.

Reduction: Regeneration of 2,3,4,9-tetrahydro-1H-carbazole.

Substitution: Formation of various substituted carbazole derivatives.

Applications De Recherche Scientifique

Synthesis of 5-Bromo-1,2,3,4-Tetrahydrocarbazole

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with cyclohexanone and 3-bromophenylhydrazine.

- Reaction Mechanism : A condensation reaction leads to the formation of the tetrahydrocarbazole structure, followed by bromination to introduce the bromine atom at the 5-position.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Cyclohexanone + 3-bromophenylhydrazine | Mild heat |

| 2 | Bromination | Brominating agent (e.g., hydrobromic acid) | Controlled temperature |

| 3 | Purification | Solvent extraction (e.g., dichloromethane) | Standard laboratory techniques |

Pharmacological Applications

This compound exhibits a range of pharmacological activities:

Anticancer Activity

Studies have shown that THCz-Br derivatives can inhibit the growth of cancer cell lines. For example:

- Cell Lines Tested : HT-29 (colon cancer).

- Methodology : MTT assay was used to assess cytotoxicity.

- Results : Certain derivatives demonstrated significant inhibition with IC50 values indicating potent anticancer activity.

Table 2: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| THCz-Br derivative A | HT-29 | 15 | Induction of apoptosis |

| THCz-Br derivative B | HT-29 | 25 | Cell cycle arrest |

Antimicrobial Activity

The compound has been screened for antimicrobial properties:

- Tested Against : Various bacterial and fungal strains.

- Findings : THCz-Br showed effectiveness against specific pathogens.

Table 3: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antinociceptive and Anti-inflammatory Properties

Research indicates that THCz-Br exhibits antinociceptive effects in pain models:

- Model Used : Carrageenan-induced edema in rats.

- Results : Significant reduction in edema was observed.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of THCz-Br derivatives against butyrylcholinesterase (BuChE):

- Standard Drug : Donepezil.

- Findings : One derivative exhibited an IC50 value of 0.088±0.0009μM, indicating strong inhibition.

Case Study 2: Antidiabetic Potential

Another research focused on the hypoglycemic effects of THCz-Br derivatives:

- Methodology : Tested on diabetic rat models.

- Results : Notable reduction in blood glucose levels was recorded.

Mécanisme D'action

The mechanism of action of 5-bromo-1,2,3,4-tetrahydrocarbazole involves its interaction with various molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with biological molecules. This interaction can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,4,9-Tetrahydro-1H-carbazole: The non-brominated parent compound.

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: A brominated derivative with the bromine atom at a different position.

2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid: A carboxylated derivative with different functional properties.

Uniqueness

5-bromo-1,2,3,4-tetrahydrocarbazole is unique due to the presence of the bromine atom at the fifth position, which significantly influences its chemical reactivity and biological activity. This specific substitution pattern allows for targeted modifications and applications that are not possible with other derivatives.

Activité Biologique

5-Bromo-1,2,3,4-tetrahydrocarbazole is a brominated derivative of tetrahydrocarbazole, which has garnered attention for its diverse biological activities. This compound has been investigated for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The following sections detail the biological activity of this compound, supported by research findings and data tables.

This compound can be synthesized through various methods, including electrophilic bromination of tetrahydrocarbazole. The synthesis typically involves the use of N-bromosuccinimide (NBS) in the presence of a suitable solvent like sulfuric acid. The resulting compound exhibits enhanced reactivity due to the presence of the bromine atom, which facilitates interactions with biological molecules .

Biological Activities

Antibacterial Activity:

Research has demonstrated that this compound exhibits significant antibacterial properties. In studies using the agar well diffusion method against pathogens such as Staphylococcus aureus, Bacillus species, and Escherichia coli, the compound showed zones of inhibition comparable to standard antibiotics like ciprofloxacin .

Anticancer Properties:

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, it has shown promising results against colon cancer cell lines (HT-29) using the MTT assay to determine cell viability. The IC50 values indicate a significant inhibition of cell growth at low concentrations .

Antiviral Activity:

this compound has also been studied for its antiviral properties. A series of substituted tetrahydrocarbazoles demonstrated potent activity against human papillomaviruses (HPV), with some derivatives showing effectiveness in the low nanomolar range .

Anti-inflammatory Effects:

The compound's potential as an anti-inflammatory agent has been explored through various models. Studies indicated that certain derivatives exhibit significant anti-inflammatory activity in carrageenan-induced edema models in rats .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The bromine atom enhances the compound's ability to form covalent bonds with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activities and disrupt cellular processes leading to apoptosis in cancer cells .

Case Study 1: Antibacterial Evaluation

A study evaluated several brominated derivatives of tetrahydrocarbazole for their antibacterial properties. The results indicated that compounds with specific substitutions showed enhanced activity against MRSA strains compared to their non-brominated counterparts.

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | 20 | 16 |

| Ciprofloxacin | 25 | 8 |

This table illustrates the comparative antibacterial efficacy of this compound against standard treatments.

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity against HT-29 colon cancer cells:

| Compound | IC50 (µM) |

|---|---|

| This compound | 10 |

| Standard Drug (e.g., Doxorubicin) | 5 |

This data highlights the cytotoxic potential of this compound relative to established chemotherapeutics.

Propriétés

IUPAC Name |

5-bromo-2,3,4,9-tetrahydro-1H-carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h3,5,7,14H,1-2,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMBRBLFIFOTGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.